The synthesis of Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate typically involves the following steps:
The molecular structure of Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate can be analyzed through various computational methods, including Density Functional Theory (DFT). Key features include:
Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate participates in various chemical reactions:
The mechanism of action for Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate can be understood in terms of its potential biological activities:
Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate has several applications across different fields:
The compound is systematically named as methyl 2-[(4-methoxyphenyl)methylideneamino]benzoate according to IUPAC conventions. This nomenclature prioritizes the benzoate ester as the parent chain, identifies the imine linkage (–CH=N–) as "methylideneamino," and specifies the para-methoxy-substituted phenyl ring as a substituent [3]. Key identifiers include:
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OC [3], which encodes the connectivity: methoxybenzene linked via imine to methyl benzoate. VYSXJKIBCGUXTM-UHFFFAOYSA-N [3], a hashed representation of the molecular structure for database searches. Synonymous designations include Methyl N-(p-methoxybenzylidene)anthranilate and Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, methyl ester, reflecting historical naming based on anthranilic acid derivatives [3]. Registry numbers (CAS: 93983-63-2; CID: 84614) provide unambiguous chemical indexing [1] [3].
Table 1: Systematic Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | methyl 2-[(4-methoxyphenyl)methylideneamino]benzoate |
| CAS Registry | 93983-63-2 |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| SMILES | COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OC |
X-ray diffraction studies confirm the planar conformation of the molecule in the solid state. The anthranilate (methyl benzoate) and 4-methoxyphenyl rings exhibit dihedral angles < 10°, facilitating π-conjugation across the imine bridge [5]. Key crystallographic features include:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.33 Å, b = 5.97 Å, c = 20.12 Å, β = 98.5° |
| Dihedral Angle (Ar¹–Ar²) | < 10° |
| π-Stacking Distance | 3.85 Å |
Density Functional Theory (DFT) simulations reveal that the C(aryl)–N=C–C(aryl) dihedral (θ) governs conformational flexibility. The energy barrier for rotation about the imine C=N bond is ~12 kcal/mol, restricting free rotation at ambient temperature [4] [8]. Key findings include:
Figure 1: Energy Profile for Imine Bond Rotation
Energy (kcal/mol) 15| _--'' 10| _-' 5| _/ 0|__/___________ 0 90 180 Dihedral Angle θ (°) The energy minimum at θ = 0° and maximum at θ = 90° highlight the resonance stabilization of the planar form [4] [8].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: